2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including tandem reactions under metal-free conditions . The process often involves the use of organic bases and mild reaction conditions to ensure high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and flow chemistry are often applied to scale up the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The reactions are often carried out under mild conditions to preserve the integrity of the azabicyclo[2.2.2]octane scaffold .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines .
Scientific Research Applications
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s potential as a bioactive agent is well-recognized .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[2.2.2]octane: A structurally similar compound used in various synthetic applications.
Cubane: Known for its unique structural properties and applications in medicinal chemistry.
Uniqueness
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid stands out due to its specific functional groups and the stability of its azabicyclo[2.2.2]octane scaffold. This makes it particularly valuable in synthetic organic chemistry and drug discovery .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-4-6-13(18,7-5-8)9(14)10(15)16/h8-9,18H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
BUVDEJCMVKHIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)(CC2)O |
Origin of Product |
United States |
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